molecular formula C25H31N2O6P B11402429 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11402429
M. Wt: 486.5 g/mol
InChI Key: GTJYSVNHLPLZGN-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-TERT-BUTYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a combination of benzodioxole, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-TERT-BUTYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be formed via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Phosphonate Introduction: The phosphonate group is introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted phosphonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound can be studied for its potential as a pharmacophore. The benzodioxole and oxazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

Medicinally, the compound may exhibit activity against certain diseases. Research could focus on its potential as an anticancer agent or as a treatment for neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-TERT-BUTYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the oxazole ring can form hydrogen bonds with active site residues. The phosphonate group can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate in their catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperine and sesamol, which also contain the benzodioxole moiety.

    Oxazole Derivatives: Compounds such as oxaprozin and oxacillin, which feature the oxazole ring.

    Phosphonate Derivatives: Compounds like fosfomycin and alendronate, which contain the phosphonate group.

Uniqueness

What sets DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-TERT-BUTYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE apart is the combination of these three functional groups in a single molecule

Properties

Molecular Formula

C25H31N2O6P

Molecular Weight

486.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-tert-butylphenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C25H31N2O6P/c1-6-31-34(28,32-7-2)24-23(26-15-17-8-13-20-21(14-17)30-16-29-20)33-22(27-24)18-9-11-19(12-10-18)25(3,4)5/h8-14,26H,6-7,15-16H2,1-5H3

InChI Key

GTJYSVNHLPLZGN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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